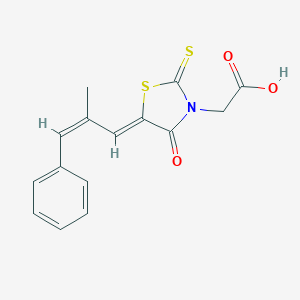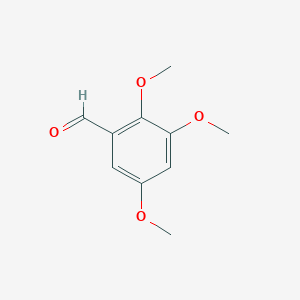
Trimethylarsine oxide
説明
Trimethylarsine oxide is a member of arsine oxides.
科学的研究の応用
Biological Reduction and Mobility : TMAO is easily reduced by biological species, enhancing arsenic mobility through the production of volatile trimethylarsine (Pickett, McBride, & Cullen, 1988).
Reduction by Thiols : It is reduced to trimethylarsine in aqueous solutions by thiols, suggesting a model for biological methylation of arsenic (Cullen, McBride, & Reglinski, 1984).
Presence in Aquatic Organisms : A mass fragmentographic method has been developed for analyzing TMAO in aquatic organisms, revealing variations in TMAO levels in fresh versus stored and frozen fish (Norin, Christakopoulos, Sandström, & Ryhage, 1985).
Toxicity and Metabolism : Studies show that trimethylarsine, which can convert to TMAO in vivo, is less toxic than other arsenic compounds (Yamauchi, Kaise, Takahashi, & Yamamura, 1990).
Complex Formation with Metal Halides : TMAO forms tetrahedral iron and nickel complexes, and cobalt also produces octahedral isomers of this class (Brodie, Douglas, & Wilkins, 1969).
Electrochemical Behavior : A differential pulse polarographic method can determine TMAO in the concentration range of 0.6 to 30 mg As/L, enabling simultaneous determinations with other arsenic compounds (Greschonig, 1998).
Role in Chronic Diseases : TMAO is a potential promoter of diseases like atherosclerosis, though its exact role remains unclear (Zeisel & Warrier, 2017).
Embryotoxicity : Trimethylarsine, TMAO, and trimethylarsine sulfide exhibit severe embryotoxicity at certain concentrations but are not classified as very toxic (Irvin & Irgolic, 1995).
Reduction by Candida humicola : Candida humicola can reduce TMAO to volatile trimethylarsine, exhibiting Michaelis-Menten type kinetics (Pickett, McBride, Cullen, & Manji, 1981).
Cardiovascular Implications : Elevated TMAO levels in blood are associated with an increased risk of cardiovascular events (Ufnal, Żądło, & Ostaszewski, 2015).
Excretion in Hamsters : TMAO is rapidly excreted in the urine of hamsters, with trimethylarsine detected in urine and partly reduced in vivo (Yamauchi, Yamato, & Yamamura, 1988).
Formation from Arsenobetaine : Marine microorganisms can biodegrade arsenobetaine in sediments to form TMAO, a toxic compound with environmental implications (Kaise, Hanaoka, & Tagawa, 1987).
作用機序
Target of Action
Trimethylarsine oxide is an organic derivative of arsenic . It has been found to bind to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It is required for UV-induced CHEK1 phosphorylation and the recruitment of CEP164 to cyclobutane pyrimidine dimmers (CPD), sites of DNA damage after UV irradiation .
Mode of Action
This compound has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It affects inflammatory responses, cellular proliferation, and differentiation in target tissues .
Biochemical Pathways
The bioconversion of inorganic arsenic to methylated metabolites like this compound affects the tissue distribution and retention of arsenic and its actions as a toxicant or carcinogen . The oxidation state of arsenic in inorganic and methylated species is an important determinant of toxicity in a wide range of biological systems . For example, arsenicals containing As(III) are typically more cytotoxic and genotoxic than are homologues containing As(V) .
Pharmacokinetics
A physiologically-based pharmacokinetic (PBPK) model was developed to estimate levels of arsenic and its metabolites in human tissues and urine after oral exposure to arsenate (As V), arsenite (As III), or organoarsenical pesticides . This model consists of interconnected individual PBPK models for inorganic arsenic (As V and As III), monomethylarsenic acid (MMA V), and dimethylarsenic acid (DMA V) .
Result of Action
The result of the action of this compound is the modulation of inflammatory responses, cellular proliferation, and differentiation in target tissues . It also initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region .
Action Environment
This compound is the volatile byproduct of microbial action on inorganic forms of arsenic which are naturally occurring in rocks and soils at the parts-per-million level . It has been reported only at trace levels (parts per billion) in landfill gas from Germany, Canada, and the U.S.A., and is the major arsenic-containing compound in the gas . Environmental factors such as the presence of inorganic forms of arsenic in rocks and soils, and the microbial action on these forms, influence the production and action of this compound .
Safety and Hazards
将来の方向性
Emerging techniques like phytosuction separation (PS-S) have a promising future, but still light to be focused on these techniques . The role of microbial arsenic methylation and volatilization in the biogeochemical cycle of arsenic is reviewed and the potential risk of methylated arsenic on organisms is discussed .
生化学分析
Biochemical Properties
Trimethylarsine oxide plays a significant role in biochemical reactions, particularly in the context of arsenic biomethylation . This process involves the conversion of inorganic arsenic to methylated metabolites, affecting the tissue distribution and retention of arsenic . The methylation of arsenic, which results in compounds like this compound, was once considered a detoxification process .
Cellular Effects
This compound can have various effects on cellular processes. For instance, it has been found that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the organism and the environmental conditions .
Molecular Mechanism
The precise mechanism of action of this compound is still somewhat indistinct. Nevertheless, it’s believed to be tied to its capability to interact with thiol-containing proteins, leading to the disruption of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can lead to the production of volatile trimethylarsine, resulting in the loss of arsenic from both the medium and the cells . This suggests that this compound may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of arsenic biomethylation . This process is catalyzed by the enzyme arsenic methyltransferase (ArsM), which carries out a series of methylation reactions, resulting in the formation of this compound .
Transport and Distribution
It is known that arsenic compounds can be taken up by cells through various transport systems and then metabolized into different forms, including this compound .
Subcellular Localization
Given its role in arsenic biomethylation, it is likely that it interacts with various cellular compartments involved in this process .
特性
IUPAC Name |
dimethylarsorylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWJQPAYGEFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021401 | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-14-1 | |
| Record name | Trimethylarsine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylarsine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLARSINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is trimethylarsine oxide (TMAO) formed in biological systems?
A1: TMAO is formed as a metabolite of inorganic arsenic. [] Initially, inorganic arsenic undergoes a series of methylation reactions, primarily in the liver, to produce methylated arsenicals such as monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). [] These methylated arsenicals can be further methylated to produce TMAO. This process is often facilitated by microorganisms, both aerobic and anaerobic, found in various environments, including sediments, [] the gut of marine animals, [] and even the human gut. []
Q2: Can TMAO be further metabolized in biological systems?
A2: Yes, TMAO can be further metabolized. Research shows that TMAO can be reduced to the volatile compound trimethylarsine (TMAs). [], [], [] This reduction has been observed in various organisms, including fungi like Candida humicola [] and even in the presence of rat liver homogenate (S-9). [] Additionally, studies have shown that anaerobic microflora in the mouse cecum can convert TMAO to trimethylarsine sulfide (TMAS). []
Q3: Is TMAO found in the environment? If so, how does it impact the arsenic cycle?
A3: Yes, TMAO has been detected in the environment, particularly in marine settings. [] It is considered an intermediate in the arsenic cycle, playing a role in the transformation of arsenicals. In marine sediments, TMAO can be degraded to inorganic arsenic, which is the starting point for the arsenic cycle in these ecosystems. [] This degradation process can be facilitated by microorganisms present in the sediments. []
Q4: What are the known toxic effects of TMAO?
A4: TMAO has been shown to exhibit cytotoxic and genotoxic effects in in vitro studies. [] Exposure of rat embryos to TMAO in culture caused significant embryotoxicity and lethality at concentrations of 50 mM and 100 mM, respectively. [] Furthermore, a 2-year carcinogenicity study in rats revealed that TMAO administration in drinking water led to a significant increase in the incidence of hepatocellular adenomas, suggesting a potential carcinogenic effect. [] The study also linked TMAO exposure to oxidative DNA damage and enhanced cell proliferation in the liver, which are potential mechanisms for its carcinogenicity. []
Q5: What analytical methods are used to identify and quantify TMAO in biological and environmental samples?
A5: Various analytical methods have been employed to identify and quantify TMAO. Some common techniques include:
- Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique involves converting TMAO into volatile trimethylarsine (TMAs) gas, which is then measured by atomic absorption spectrometry. [], [] This method is particularly useful for quantifying total inorganic arsenic after the decomposition of organic arsenic species, including TMAO. []
- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method separates different arsenic species, including TMAO, based on their chemical properties and then quantifies them by measuring the arsenic content using ICP-MS. [], [], [], [], []
- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can provide both elemental and molecular information on arsenic species, including TMAO. [] It is particularly useful for identifying unknown arsenic species and requires high-purity nitrogen gas for optimal performance. []
Q6: What is the molecular formula, weight, and structure of TMAO?
A6: * Molecular formula: (CH3)3AsO* Molecular weight: 138.04 g/mol* Structure: TMAO has a pyramidal structure with the arsenic atom at the apex, bonded to three methyl groups and an oxygen atom. []
Q7: Is there spectroscopic data available for TMAO?
A7: Yes, spectroscopic data, including X-ray absorption spectroscopy (XAS), has been used to characterize TMAO. [] XAS analysis at the arsenic K-edge provides information on the electronic structure and local coordination environment of the arsenic atom within TMAO. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


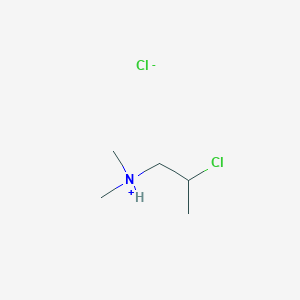



![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

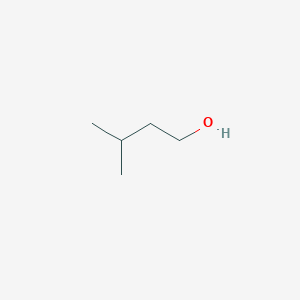

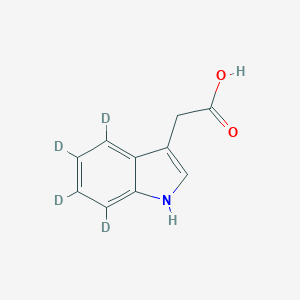
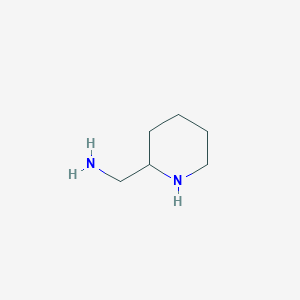
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
